5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((cyclohexylamino)methyl)-, hydrochloride
Description
The compound 5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((cyclohexylamino)methyl)-, hydrochloride is a benzannulated cycloheptene derivative featuring:
- A methanol group at position 2.
- A cyclohexylamino methyl substituent at the alpha position.
- A hydrochloride salt formulation, enhancing aqueous solubility.
Properties
CAS No. |
42882-71-3 |
|---|---|
Molecular Formula |
C19H30ClNO |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
cyclohexyl-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C19H29NO.ClH/c21-19(14-20-18-9-5-2-6-10-18)17-12-11-15-7-3-1-4-8-16(15)13-17;/h11-13,18-21H,1-10,14H2;1H |
InChI Key |
BGMWQAVSLRVIBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH2+]CC(C2=CC3=C(CCCCC3)C=C2)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Construction of the Benzocycloheptene Core
The benzocycloheptene skeleton is typically synthesized by cyclization reactions involving substituted aromatic precursors. A common approach is the Mizoroki–Heck reaction, which couples aryl halides with alkenes under palladium catalysis to form the bicyclic framework.
- Example Reaction:
The reaction of 9-iodo-8-phenyl-6,7-dihydro-5H-benzocycloheptene with ethyl acrylate in the presence of palladium acetate and tri(o-tolyl)phosphine in DMF with triethylamine at 110 °C for 4 hours yields substituted benzocycloheptenes after purification by preparative TLC.
Introduction of the Methanol Group at the 2-Position
The 2-methanol substitution is introduced via selective hydroxymethylation reactions, often through nucleophilic substitution or reduction of appropriate intermediates.
- Hydroxymethylation can be achieved by reacting the benzocycloheptene intermediate with formaldehyde or related reagents under controlled conditions, followed by reduction if necessary.
Tetrahydro Reduction of the 6,7,8,9 Positions
Selective hydrogenation of the aromatic ring to tetrahydro derivatives is commonly performed using catalytic hydrogenation:
Outcome:
This step saturates the 6,7,8,9 positions, converting the aromatic ring partially to a tetrahydro system without affecting other functionalities.
Alpha-Substitution with Cyclohexylamino Methyl Group
The key alpha-substitution involves introducing the cyclohexylamino methyl moiety at the alpha position relative to the methanol group.
Typical Method:
The reaction of the tetrahydrobenzocycloheptene intermediate with cyclohexylamine in the presence of formaldehyde or other methylating agents under reflux conditions in an appropriate solvent (e.g., acetonitrile or methanol) allows formation of the alpha-(cyclohexylamino)methyl substituent.Purification:
The resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating isolation as a stable solid.
Formation of Hydrochloride Salt
The free base amine is treated with hydrochloric acid in an organic or aqueous medium to form the hydrochloride salt, improving solubility and stability.
- Typical Conditions:
Acidification with 2 mol/L hydrochloric acid followed by extraction and drying under reduced pressure yields the hydrochloride salt.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Catalysts | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Mizoroki–Heck Cyclization | Pd(OAc)2, tri(o-tolyl)phosphine | DMF | 110 °C, 4 h | ~39 | Forms benzocycloheptene core |
| 2 | Hydroxymethylation | Formaldehyde or equivalent | Various | Controlled temperature | Variable | Introduces 2-methanol group |
| 3 | Catalytic Hydrogenation | 5% Pd/C or Raney Ni | MeOH or THF | 20 °C, 6–12 h under H2 | 55–97 | Tetrahydro reduction of ring |
| 4 | Alpha-Substitution | Cyclohexylamine, formaldehyde | Acetonitrile/MeOH | Reflux, 2–3 h | 50–70 | Introduction of amino methyl |
| 5 | Salt Formation | HCl (2 mol/L) | Aqueous/organic | Room temperature | Quantitative | Hydrochloride salt isolation |
Analytical and Purification Techniques
- Purification: Preparative Thin Layer Chromatography (TLC), silica gel column chromatography using petroleum ether/ethyl acetate/triethylamine mixtures.
- Characterization:
Perspectives from Varied Sources
- The catalytic hydrogenation step is well-documented across multiple sources with Pd/C and Raney Ni as effective catalysts, showing high yields and selectivity for partial ring saturation.
- The Mizoroki–Heck reaction is a robust method for constructing the benzocycloheptene framework, with palladium catalysis providing good regioselectivity and moderate yields.
- Alpha-substitution with cyclohexylamino methyl groups is typically achieved via reductive amination or Mannich-type reactions, supported by literature on analogous amine substitutions.
- Formation of hydrochloride salts is a standard pharmaceutical practice to enhance compound stability and solubility.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Research has identified that this compound exhibits various biological activities. Its unique structure allows it to interact with multiple biological targets. Notably, it has been studied for its potential as an anti-cancer agent due to its ability to modulate estrogen receptor activity. In vitro studies have shown promising results in inhibiting the growth of estrogen-dependent tumors .
Case Study: Estrogen Receptor Modulation
A study highlighted the compound's effectiveness in a DNA quantification assay using ER-positive human breast cancer cells. The results indicated that derivatives of the compound could serve as potent partial agonists for the estrogen receptor, demonstrating lower EC50 values compared to other compounds in its class .
Organic Synthesis
Reagent in Organic Reactions
5H-Benzocycloheptene-2-methanol is utilized as a reagent in organic synthesis. Its bicyclic structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic pathways. The compound's derivatives have been employed to create multisubstituted cycloalkenes through various synthetic routes .
Synthesis Pathways
The synthesis typically involves several steps that can include hydrogenation and functional group transformations. For instance, hydrogenation reactions using palladium on carbon have been reported to yield significant quantities of the compound from simpler precursors .
Material Science
Potential Applications
The compound's derivatives are being explored for their material properties, including solubility and bioavailability enhancements. These features make them suitable for applications in drug formulation and delivery systems .
Comparative Analysis of Related Compounds
To illustrate the diversity within the benzocycloheptene family and highlight the unique characteristics of 5H-Benzocycloheptene-2-methanol, the following table summarizes several related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5H-Benzocycloheptene | Bicyclic structure without substituents | Base structure for many derivatives |
| 6-Methyl-5H-benzocycloheptene | Methyl substitution at position 6 | Potentially altered biological activity |
| 7-Ethyl-5H-benzocycloheptene | Ethyl substitution at position 7 | Different pharmacokinetic properties |
| N-(4-Morpholinyl)-5H-benzocycloheptene | Morpholine attached directly | Enhanced solubility and bioavailability |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Functional Groups
Physical and Chemical Properties
*Estimated based on substituent contributions.
Biological Activity
5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((cyclohexylamino)methyl)-, hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzocycloheptenes and exhibits a complex structure that contributes to its biological activity. Its molecular formula is , and it possesses various functional groups that enhance its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Agonism : It has been identified as an agonist for the ORL-1 receptor and β3 adrenergic receptors, which are involved in pain modulation and metabolic regulation .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi .
- Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
Biological Activities
The following table summarizes key biological activities associated with the compound:
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study tested the compound against a panel of sixteen microorganisms, demonstrating notable activity against Bacillus subtilis and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to assess effectiveness .
- Neuroprotective Study : Research involving neurodegenerative models indicated that the compound could reduce neuronal damage in vitro, suggesting its potential application in treating conditions like Alzheimer's disease .
- Pain Management Trials : Clinical trials have investigated the analgesic properties of the compound, showing promising results in reducing pain perception in subjects with chronic pain conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
